N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their extensive biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of a trifluoromethyl group in the compound enhances its lipophilicity, which can improve its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a pyrimidine derivative with glycine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial applications due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
Comparison: N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F3N3O2 |
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Molecular Weight |
261.20 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-3-6(5-1-2-5)15-9(16-7)14-4-8(17)18/h3,5H,1-2,4H2,(H,17,18)(H,14,15,16) |
InChI Key |
ZTNIUMBJMHCLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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